molecular formula C20H19ClN2O2 B2665187 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 956743-50-3

5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2665187
CAS No.: 956743-50-3
M. Wt: 354.83
InChI Key: SBKJMVCLJBALTK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a high-purity chemical compound intended for research and development purposes. This compound is part of the 1H-pyrazole-3-carboxylic acid chemical family, a class known for its significant potential in pharmaceutical and agrochemical research . Structurally, it shares a close relationship with rimonabant carboxylic acid (5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid), a key derivative of the cannabinoid receptor antagonist rimonabant (SR141716A) . Research on such pyrazole derivatives has been crucial for understanding the cannabinoid CB1 receptor system . Furthermore, recent studies highlight the value of 6-pyrazolyl-2-picolinic acid compounds, which are structurally related to this product, as promising lead structures in the discovery of novel synthetic auxin herbicides . These compounds exhibit potent herbicidal activity by interacting with specific target proteins like auxin-signaling F-box protein 5 (AFB5), demonstrating the broad utility of the pyrazole-carboxylic acid scaffold in plant science . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-methyl-1-(2-propan-2-ylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-12(2)16-6-4-5-7-17(16)23-19(14-8-10-15(21)11-9-14)18(20(24)25)13(3)22-23/h4-12H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKJMVCLJBALTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions:

    Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be carried out using carbon dioxide under high pressure and temperature or through the use of carboxylating agents like carbonyl diimidazole.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to enhance the efficiency and selectivity of each step. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Molecular Properties

Pyrazole derivatives differ primarily in their substituents at positions 1, 3, 4, and 4. Below is a comparative analysis of key analogs from the evidence:

Compound Name Substituents (Position 1) Substituents (Position 3/5) Molecular Formula Molecular Weight Key Findings
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 2,4-Dichlorophenyl 4-Methyl, 5-(4-chlorophenyl) C₁₇H₁₁Cl₃N₂O₂ 381.64 g/mol Potent CB1 antagonist (IC₅₀ = 0.139 nM) ; crystalline stability (monoclinic, P2₁/c) .
1-(4-Butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid 4-Butylphenyl 3-Methyl, 5-(4-chlorophenyl) C₂₁H₂₁ClN₂O₂ 368.86 g/mol Higher lipophilicity due to bulky 4-butyl group; potential for enhanced membrane permeability .
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid 4-Chlorophenyl 3-Methyl C₁₁H₉ClN₂O₂ 236.65 g/mol Simpler structure with reduced steric hindrance; used as a scaffold for drug development .
5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid (4-Methylphenyl)methyl 3-Methyl, 5-Chloro C₁₃H₁₂ClNO₂ 249.69 g/mol Enhanced solubility due to benzyl group; applications in metalloproteinase inhibition .

Crystallographic and Physicochemical Stability

  • The 2,4-dichlorophenyl derivative crystallizes in a monoclinic system (P2₁/c) with unit cell dimensions a = 9.0032 Å, b = 20.1001 Å, and c = 11.4664 Å . This structural rigidity contrasts with the more flexible 4-butylphenyl analog, which may adopt variable conformations in solution .
  • Chlorine substituents increase molecular weight and polarity, impacting solubility. For example, the 2,4-dichlorophenyl derivative has a logP ~4.5 (predicted), while the 4-butylphenyl analog has logP ~5.2 .

Biological Activity

5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, kinase inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular structure, which features a pyrazole ring substituted with a 4-chlorophenyl group and an isopropylphenyl moiety. The presence of these substituents is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been evaluated for its efficacy against glioblastoma, a highly aggressive form of brain cancer. In vitro studies demonstrated that the compound inhibits the growth of glioma cell lines significantly while showing low cytotoxicity towards non-cancerous cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

A specific study reported that the compound exhibited potent activity against primary patient-derived glioblastoma stem cells, significantly inhibiting their neurosphere formation. This suggests that the compound may target cancer stem cells, which are often resistant to conventional therapies .

Kinase Inhibition

The mechanism of action involves the inhibition of specific kinases associated with oncogenic pathways. The compound has been shown to inhibit AKT2 (also known as PKBβ), a critical player in many cancers, including glioma. In screening against 139 purified kinases, it demonstrated low micromolar activity against AKT2, indicating its potential as a targeted therapy for malignancies driven by aberrant AKT signaling .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of glioblastoma cells; selective toxicity
Kinase InhibitionInhibits AKT2 with low micromolar activity
CytotoxicityLow cytotoxicity towards non-cancerous cells

Case Studies

In an experimental setup involving patient-derived glioma cells, the compound was administered at varying concentrations to assess its growth-inhibitory effects. The results indicated that at concentrations above 5 µM, there was a significant reduction in cell viability compared to control groups. Furthermore, the IC50 values for AKT2 were determined to be approximately 12 µM, showcasing its potency in inhibiting this critical kinase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can lead to variations in biological activity. For instance, the introduction of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with target proteins like kinases.

Table 2: SAR Insights

SubstituentEffect on Activity
4-ChlorophenylEnhances kinase inhibition
IsopropylphenylContributes to selectivity against cancer cells

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